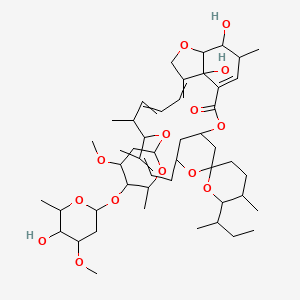
Delta-2-Ivermectin B1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-2-Ivermectin B1a is a derivative of the avermectin family, which are 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent anthelmintic and insecticidal properties . This compound is particularly notable for its high efficacy against a broad spectrum of parasites, making it a valuable agent in both veterinary and human medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta-2-Ivermectin B1a is synthesized through a series of chemical reactions starting from avermectin B1a. The primary synthetic route involves the chemical reduction of the double bond between carbon atoms 22 and 23 of avermectin B1a . This reduction is typically achieved using hydrogenation techniques with specific catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces avermitilis to produce avermectin B1a, followed by chemical modification to obtain the desired compound . The fermentation process is optimized to maximize the yield of avermectin B1a, which is then subjected to chemical reduction to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Delta-2-Ivermectin B1a undergoes various chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of the double bond between carbon atoms 22 and 23.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major product formed from the reduction of avermectin B1a is this compound . Other reactions may yield various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Delta-2-Ivermectin B1a has a wide range of scientific research applications:
Mechanism of Action
Delta-2-Ivermectin B1a exerts its effects primarily by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and subsequent paralysis and death of the parasite . Additionally, it has been shown to interact with other neurotransmitter receptors, including gamma-aminobutyric acid (GABA) receptors .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: A closely related compound with similar antiparasitic properties.
Milbemycin: Another 16-membered macrocyclic lactone with potent anthelmintic activity.
Abamectin: A derivative of avermectin with similar insecticidal properties.
Uniqueness
Delta-2-Ivermectin B1a is unique due to its specific chemical structure, which confers high efficacy and selectivity for glutamate-gated chloride ion channels . This specificity makes it particularly effective against a broad range of parasites, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C48H74O14 |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3 |
InChI Key |
AZSRBVAPBFWEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
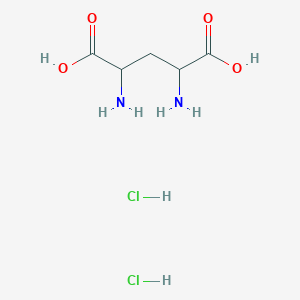
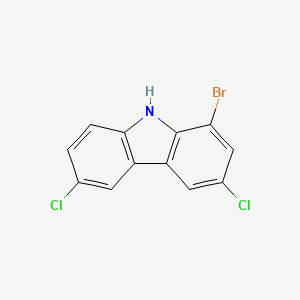
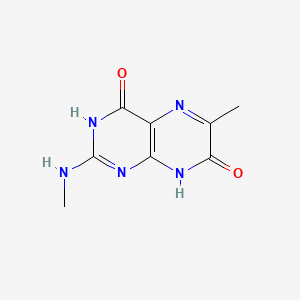
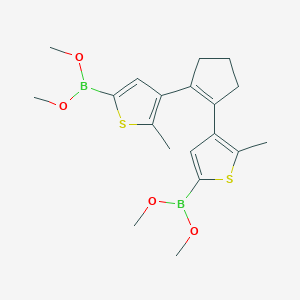
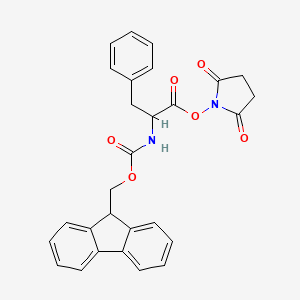
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)

![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
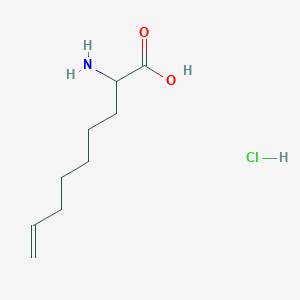
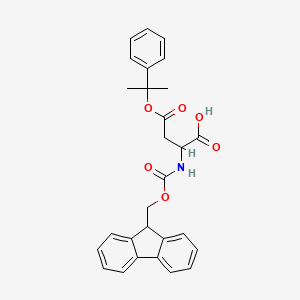
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
